molecular formula C12H18N2O2 B8166405 2-Methoxy-4-(piperidin-3-yloxy)aniline

2-Methoxy-4-(piperidin-3-yloxy)aniline

Cat. No.: B8166405
M. Wt: 222.28 g/mol
InChI Key: KWJWEXBIFDEVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(piperidin-3-yloxy)aniline is a chemical compound intended for Research Use Only and is not approved for diagnostic or therapeutic use. As an aniline derivative featuring a methoxy group and a piperidin-3-yloxy side chain, this compound serves as a versatile building block (synthon) in organic synthesis and medicinal chemistry research. Its structure is analogous to aniline intermediates used in the development of targeted therapeutic agents. For instance, structurally similar compounds, such as those featuring a piperidine or piperazine moiety linked to a methoxy-aniline group, have been identified as key components in potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors, which are a validated therapeutic target for treating certain cancers . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in constructing molecular scaffolds that interact with kinase enzymes. The piperidine ring system is a common pharmacophore found in many bioactive molecules, and its incorporation into this aniline derivative makes it a valuable intermediate for constructing compound libraries aimed at drug discovery projects. When handling this material, standard safety precautions for laboratory chemicals should be followed. Available safety information for similar compounds indicates potential hazards such as skin and eye irritation, as well as toxicity if swallowed or inhaled . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to their institution's safety protocols.

Properties

IUPAC Name

2-methoxy-4-piperidin-3-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-12-7-9(4-5-11(12)13)16-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJWEXBIFDEVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CCCNC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-3-yloxy)aniline typically involves the reaction of 2-methoxyaniline with a piperidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxyaniline reacts with 3-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-3-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-(piperidin-3-yloxy)benzoic acid.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : The compound has been investigated for its role as a ligand in receptor studies and enzyme inhibition assays. Its structure allows for interaction with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
    • Cancer Therapy : Research indicates that derivatives of piperidine, similar to 2-Methoxy-4-(piperidin-3-yloxy)aniline, exhibit anticancer properties by inducing apoptosis in tumor cells. For instance, compounds incorporating piperidine structures have shown enhanced cytotoxicity against specific cancer cell lines .

2. Biological Studies

  • Receptor Agonism : The compound has been explored as a selective agonist for dopamine receptors, particularly the D3 subtype. Its structure supports binding affinity and selectivity, which are crucial for developing treatments for neurological disorders .
    • Enzyme Inhibition : The compound shows promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, making it relevant for Alzheimer's disease therapy due to its potential to enhance cognitive function by increasing acetylcholine levels in the brain .

3. Material Science

  • Polymer Development : The unique chemical properties of 2-Methoxy-4-(piperidin-3-yloxy)aniline allow it to be used as a building block in synthesizing adva

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-3-yloxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The methoxy group can influence the compound’s lipophilicity and electronic properties, affecting its overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Methoxy-4-(piperidin-3-yloxy)aniline (hereafter referred to as Compound A ) can be contextualized by comparing it to analogs with modifications in the piperidine moiety, substituent groups, or aromatic ring systems. Below is a systematic analysis of its similarities and differences with key derivatives, supported by empirical data and synthesis pathways.

Structural Analogs and Substituent Effects

Compound A features a methoxy group at position 2 and a piperidin-3-yloxy group at position 4 of the aniline backbone. Its closest analogs include:

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

  • Structural Difference : Replaces the piperidin-3-yloxy group with a 4-methylpiperazine ring.
  • Impact : The methylpiperazine group introduces a basic tertiary amine, enhancing solubility in polar solvents compared to Compound A .
  • Applications : Widely used in kinase inhibitors (e.g., LRRK2 and ERK5 pathways) due to improved binding affinity from the methylpiperazine moiety .

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline Structural Difference: Substitutes the piperidine with a pyrrolidine-ethoxy chain.

2-Methoxy-4-(methylsulfonyl)aniline

  • Structural Difference : Replaces the piperidine group with a methylsulfonyl moiety.
  • Impact : The electron-withdrawing sulfonyl group increases acidity (pKa ~5.2) and reduces basicity, altering reactivity in electrophilic substitution reactions .

Physicochemical Properties

Key differences in solubility, logP, and stability:

Property Compound A 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline
LogP 2.1 1.8 2.5
Aqueous Solubility 12 mg/mL 28 mg/mL 8 mg/mL
Thermal Stability Stable ≤150°C Stable ≤200°C Decomposes at 120°C

Data derived from synthesis protocols and chromatographic analyses .

  • Compound A ’s piperidin-3-yloxy group balances lipophilicity and hydrogen-bonding capacity, making it suitable for blood-brain barrier penetration .
  • Methylsulfonyl analogs exhibit poor bioavailability (F = 22%) due to high plasma protein binding (>95%) .

Environmental and Toxicological Profiles

  • Piperidine-based compounds like Compound A show moderate environmental persistence (BCF = 120) but lower aquatic toxicity (LC50 for fish = 54 mg/L) compared to sulfonated derivatives, which are classified as toxicants due to algal growth inhibition (EC50 = 3.02 mg/L) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-(piperidin-3-yloxy)aniline, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a Suzuki-Miyaura coupling using palladium catalysts under inert conditions. Purification typically involves silica gel chromatography with gradients of dichloromethane/ethyl acetate (95:5 to 90:10) . Purity ≥95% is achievable using preparative HPLC with C18 columns and acetonitrile/water mobile phases, validated via NMR and LC-MS .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxy, piperidinyloxy, and aniline groups. FT-IR can validate N-H (3250–3350 cm1^{-1}) and ether (C-O, ~1250 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are available .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies at 25°C, 40°C, and 60°C under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions. Monitor degradation via HPLC every 24 hours for 7 days. recommends storage at 2–8°C in amber vials to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?

  • Methodology : Use structure-activity relationship (SAR) studies by synthesizing analogs with modified piperidine or methoxy groups (e.g., ). Test inhibitory activity via kinase assays (e.g., Cyclin G Associated Kinase) using ATPase/GTPase activity kits. Employ molecular docking (AutoDock Vina) to predict binding affinities to kinase active sites, referencing the piperidine-oxyaniline scaffold’s role in hydrogen bonding .

Q. How should contradictory spectroscopic or catalytic data be resolved in synthetic studies?

  • Methodology : For conflicting NMR data (e.g., splitting patterns), compare with computational predictions (Gaussian 09, B3LYP/6-31G*). If catalytic yields vary (e.g., Pd vs. Ni catalysts), use Design of Experiments (DoE) to optimize reaction parameters. ’s Box-Behnken design can model interactions between temperature, catalyst loading, and solvent polarity .

Q. What computational models are suitable for predicting environmental toxicity or metabolic pathways?

  • Methodology : Apply QSAR models (EPI Suite, TEST) to estimate biodegradation half-lives or aquatic toxicity (LC50_{50}). For metabolic profiling, use CYP450 docking simulations (SwissDock) to identify potential oxidation sites. Compare predictions with experimental data from zebrafish or Daphnia magna assays, as in ’s hazard assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.